An In-Depth Technical Guide to N-{4-[(Methylamino)methyl]phenyl}acetamide
An In-Depth Technical Guide to N-{4-[(Methylamino)methyl]phenyl}acetamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
N-{4-[(Methylamino)methyl]phenyl}acetamide is a member of the broader phenylacetamide class of compounds, which has garnered significant interest in medicinal chemistry.[1] Derivatives of this scaffold are actively being explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[2] This guide provides a comprehensive technical overview of N-{4-[(Methylamino)methyl]phenyl}acetamide, synthesizing available data with established principles of drug discovery to offer a robust resource for its scientific investigation. We will delve into its fundamental physicochemical properties, propose a detailed synthetic route with experimental validation checkpoints, and explore its potential pharmacological profile based on data from structurally related analogues. This document is designed to be a practical and authoritative guide, grounding its claims in established scientific protocols and providing the necessary causality behind experimental design.
Core Physicochemical & Structural Profile
A molecule's journey from a laboratory curiosity to a potential therapeutic agent begins with a deep understanding of its fundamental physical and chemical properties. These characteristics govern its solubility, stability, membrane permeability, and interaction with biological targets. While specific experimental data for N-{4-[(Methylamino)methyl]phenyl}acetamide is limited in public literature, we can predict its properties and establish a framework for its empirical determination.
Table 1: Physicochemical Properties of N-{4-[(Methylamino)methyl]phenyl}acetamide and a Structural Analogue
| Property | Value (N-{4-[(Methylamino)methyl]phenyl}acetamide) | Value (4'-Aminoacetanilide - Analogue) | Significance in Drug Development |
| CAS Number | 39970-48-4[3] | 122-80-5[4] | Unique chemical identifier for database tracking and regulatory purposes. |
| Molecular Formula | C₉H₁₂N₂O[3] | C₈H₁₀N₂O[4] | Determines molecular weight and elemental composition. |
| Molecular Weight | 164.21 g/mol [5] | 150.18 g/mol [4] | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| Physical Form | Solid (Predicted)[3] | Solid | Affects handling, formulation, and storage requirements. |
| Boiling Point | 366.7°C at 760 mmHg (Predicted)[4] | 267 °C[4] | Key parameter for purification and assessing thermal stability. |
| Water Solubility | Not available. Predicted to have some polarity.[6] | 0.1-1 g/100 mL at 25 °C[4] | Critical for formulation, bioavailability, and administration routes. |
| logP (Octanol/Water) | Not available. | 0.08[4] | A measure of lipophilicity, which impacts membrane permeability and absorption. |
| pKa | Not available. | 14.75 (Predicted)[4] | Determines the ionization state at physiological pH, affecting solubility and target binding. |
Experimental Protocols for Physicochemical Characterization
To move from predicted to empirical data, a series of standardized experiments are required. These protocols are designed to be self-validating and form the basis of any comprehensive characterization.
Protocol: Solubility Determination (Shake-Flask Method) The "gold standard" for determining equilibrium solubility involves the following steps:[6]
-
Preparation: Add an excess amount of N-{4-[(Methylamino)methyl]phenyl}acetamide to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is essential.[6]
-
Equilibration: Agitate the vial in a thermostatically controlled shaker (e.g., at 25°C) for 24-48 hours to ensure the solution reaches equilibrium.[6]
-
Phase Separation: Centrifuge the sample to pellet the excess solid.[6]
-
Quantification: Carefully withdraw a sample of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[6][7]
Protocol: logP Determination (Shake-Flask Method)
-
Phase Preparation: Pre-saturate equal volumes of n-octanol and water with each other.[4]
-
Partitioning: Dissolve a known quantity of the compound in one phase. Mix this solution with an equal volume of the other phase.[4]
-
Equilibration: Agitate the mixture to allow the compound to partition between the two immiscible layers until equilibrium is reached.[4]
-
Quantification: Separate the layers and measure the compound's concentration in each phase using HPLC-UV. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Analytical Confirmation
A robust and reproducible synthetic pathway is crucial for producing high-purity material for biological testing. The following represents a logical and common approach to synthesizing N-{4-[(Methylamino)methyl]phenyl}acetamide.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for N-{4-[(Methylamino)methyl]phenyl}acetamide.
Detailed Synthesis Protocol
-
Step 1: Reductive Amination. To a solution of 4-acetamidobenzaldehyde in methanol, add one equivalent of methylamine. Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Causality: This step forms the crucial C-N bond. Methanol is a suitable polar solvent for both the aldehyde and amine.
-
-
Reduction. Cool the reaction mixture in an ice bath and slowly add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Causality: Sodium borohydride is a mild reducing agent that selectively reduces the imine to the secondary amine without affecting the acetamide group.
-
-
Workup and Extraction. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification. Purify the crude material using column chromatography on silica gel.
-
Trustworthiness: This step is critical for removing unreacted starting materials and byproducts, ensuring the purity of the final compound.
-
Analytical Quality Control
The identity and purity of the synthesized compound must be rigorously confirmed.
Table 2: Quality Control Specifications
| Test | Acceptance Criteria | Analytical Method |
| Identification | The ¹H NMR spectrum must be consistent with the structure. The retention time in HPLC should match a reference standard.[8] | ¹H NMR Spectroscopy, HPLC-UV[8] |
| Purity Assay | ≥ 98.0%[8] | HPLC-UV[8] |
| Residual Solvents | Must meet ICH Q3C guidelines.[8] | Headspace GC-MS[8] |
| Water Content | ≤ 0.5%[8] | Karl Fischer Titration[8] |
Potential Pharmacological Profile and Mechanistic Insights
While direct biological data on N-{4-[(Methylamino)methyl]phenyl}acetamide is scarce, the N-phenylacetamide scaffold is a versatile template in medicinal chemistry.[2][9] Derivatives have shown a wide spectrum of activities, offering a predictive framework for investigation.[2]
Potential Therapeutic Applications (Based on Analogues)
-
Anticancer Activity: Numerous N-phenylacetamide derivatives have been synthesized and evaluated for their anticancer properties.[10] Studies on related compounds show they can induce apoptosis (programmed cell death) in various cancer cell lines, including melanoma, pancreatic, and breast cancer.[10][11][12] The mechanism often involves the activation of key executioner proteins like caspase-3.[11]
-
Antibacterial Activity: The phenylacetamide structure has been incorporated into novel antibacterial agents.[9] These compounds can act by disrupting the bacterial cell membrane.[9]
-
Analgesic and Anti-inflammatory Activity: By modifying the core structure of paracetamol (an N-phenylacetamide), researchers have developed derivatives with analgesic and anti-inflammatory properties.[13][14]
Hypothetical Signaling Pathway
The induction of apoptosis is a common mechanism for cytotoxic anticancer agents.[1] A potential pathway for a bioactive phenylacetamide derivative is illustrated below.
Caption: Generalized signaling pathway for apoptosis induction by cytotoxic compounds.[1]
Experimental Protocols for Biological Evaluation
Protocol: Cytotoxicity (MTT Assay) This protocol assesses the compound's ability to reduce the viability of cancer cells.[1]
-
Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer) in 96-well plates and allow them to attach for 24 hours.[10]
-
Compound Treatment: Treat the cells with a serial dilution of N-{4-[(Methylamino)methyl]phenyl}acetamide for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[1]
-
Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) This assay determines the lowest concentration of a compound that prevents visible bacterial growth.[2]
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well plate.[2]
-
Inoculation: Add a standardized suspension of bacteria (e.g., Staphylococcus aureus) to each well.[2]
-
Incubation: Incubate the plate under conditions suitable for bacterial growth.
-
Determination: The MIC is the lowest concentration where no visible growth (turbidity) is observed.[2]
Conclusion and Future Work
N-{4-[(Methylamino)methyl]phenyl}acetamide is a structurally intriguing compound that belongs to a pharmacologically significant class of molecules. While its specific biological profile is yet to be defined in the literature, the extensive research on related N-phenylacetamide derivatives provides a strong rationale for its investigation as a potential anticancer, antibacterial, or anti-inflammatory agent.
The immediate path forward requires a systematic, multi-pronged approach:
-
Definitive Synthesis and Characterization: Execution of the proposed synthesis and rigorous analytical confirmation to produce a well-characterized batch of the compound.
-
Broad Biological Screening: Initial screening in a diverse panel of assays (e.g., anticancer cell line panel, broad spectrum antibacterial assays) to identify primary biological activities.
-
Mechanism of Action Studies: Upon identification of a promising activity, focused experiments should be conducted to elucidate the specific molecular targets and signaling pathways involved.
This technical guide provides the foundational knowledge and experimental framework necessary to embark on a thorough and scientifically sound evaluation of N-{4-[(Methylamino)methyl]phenyl}acetamide.
References
- BenchChem. (2025). biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.
- BenchChem. (2025). application of n-[4-(dimethylamino)phenyl]acetamide in cancer cell research.
- BenchChem. (2025). The Mechanism of Action of N-[4-(dimethylamino)phenyl]acetamide: An Overview of a Structurally Related Class of Compounds.
- BenchChem. (2025). An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide.
- Sigma-Aldrich. N-[4-(Methylamino)phenyl]acetamide.
- BenchChem. (2025). The Solubility Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols: N-[4-(dimethylamino)phenyl]acetamide in Drug Discovery.
- BenchChem. (2025). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
- Sigma-Aldrich. N-[4-(Methylamino)phenyl]acetamide.
-
Hu, F., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1793. Retrieved from [Link]
-
ResearchGate. (2025). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]
-
Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. Retrieved from [Link]
- Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.
-
Barbosa, M. L. C., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry, 44(9), 3612-3620. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-[4-(Methylamino)phenyl]acetamide | 39970-48-4 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
